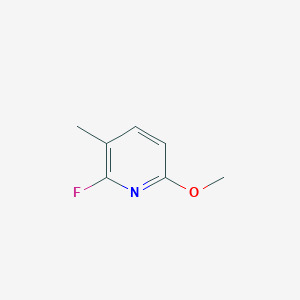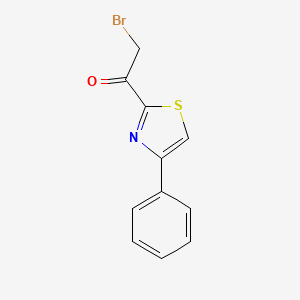
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique structural and electronic properties. This compound is part of a broader class of anthracene-based derivatives that have been extensively studied for their photophysical, electrochemical, and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with butyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of chlorine atoms by the butyl(phenyl)amino groups .
Industrial Production Methods
These methods would involve large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets through its electronic and structural properties. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its ability to undergo redox reactions makes it a candidate for use in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(alkylamino)anthracene-9,10-dione: Similar in structure but with different alkyl groups.
9,10-Bis(phenylethynyl)anthracene: Known for its use in OLEDs and other electronic applications.
1,5-Bis(tert-butylphenylthio)anthracene-9,10-dione: Another anthracene derivative with unique electronic properties.
Uniqueness
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione stands out due to its specific butyl(phenyl)amino substitution, which imparts unique electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic semiconductors and photodynamic therapy .
Propiedades
Número CAS |
61715-44-4 |
|---|---|
Fórmula molecular |
C34H34N2O2 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,4-bis(N-butylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-3-5-23-35(25-15-9-7-10-16-25)29-21-22-30(36(24-6-4-2)26-17-11-8-12-18-26)32-31(29)33(37)27-19-13-14-20-28(27)34(32)38/h7-22H,3-6,23-24H2,1-2H3 |
Clave InChI |
JCMXDZWTUHILJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N(CCCC)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)













